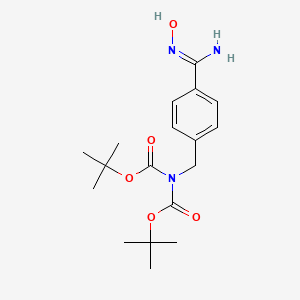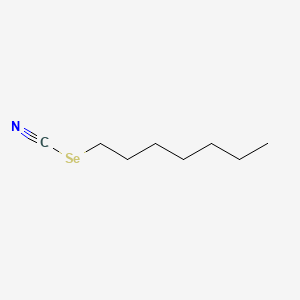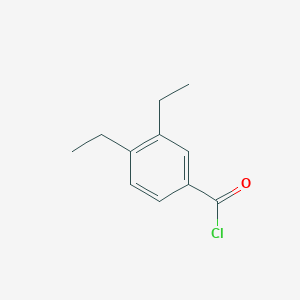
4-(N',N'-DiBoc-aminomethyl)-N-hydroxybenzamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N’,N’-DiBoc-aminomethyl)-N-hydroxybenzamidine is a compound that features a benzamidine core with a hydroxyl group and a di-tert-butoxycarbonyl (DiBoc) protected aminomethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N’,N’-DiBoc-aminomethyl)-N-hydroxybenzamidine typically involves the protection of the aminomethyl group with di-tert-butyl dicarbonate (Boc) in the presence of a catalyst such as Amberlyst-15 in ethanol . The reaction conditions are mild, and the catalyst can be easily separated and reused. The hydroxyl group on the benzamidine core can be introduced through various hydroxylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(N’,N’-DiBoc-aminomethyl)-N-hydroxybenzamidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The benzamidine core can be reduced to form amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques.
Major Products Formed
The major products formed from these reactions include oxidized carbonyl compounds, reduced amines, and substituted benzamidine derivatives.
Aplicaciones Científicas De Investigación
4-(N’,N’-DiBoc-aminomethyl)-N-hydroxybenzamidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(N’,N’-DiBoc-aminomethyl)-N-hydroxybenzamidine involves its interaction with molecular targets such as enzymes and proteins. The di-tert-butoxycarbonyl group provides steric protection, allowing the compound to selectively interact with specific sites on the target molecules. The hydroxyl group can form hydrogen bonds, enhancing the binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(N’,N’-DiBoc-aminomethyl)-N-hydroxybenzamide
- 4-(N’,N’-DiBoc-aminomethyl)-N-hydroxybenzoic acid
Uniqueness
4-(N’,N’-DiBoc-aminomethyl)-N-hydroxybenzamidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the di-tert-butoxycarbonyl-protected aminomethyl group and the hydroxyl group on the benzamidine core makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C18H27N3O5 |
|---|---|
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
tert-butyl N-[[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C18H27N3O5/c1-17(2,3)25-15(22)21(16(23)26-18(4,5)6)11-12-7-9-13(10-8-12)14(19)20-24/h7-10,24H,11H2,1-6H3,(H2,19,20) |
Clave InChI |
CYEMOTKIAPIETE-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)/C(=N/O)/N)C(=O)OC(C)(C)C |
SMILES canónico |
CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)C(=NO)N)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Acetamide,N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-pyrimidin-5-YL)-2-[(2-oxo-2H-1-benzopyran-7-YL)oxy]-](/img/structure/B13817802.png)
![Sodium;4-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]-3-methylbenzenesulfonate](/img/structure/B13817805.png)



